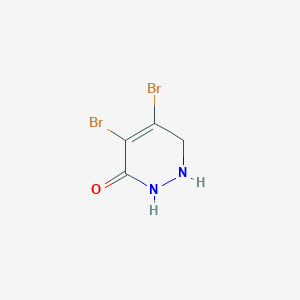
4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one is a brominated heterocyclic compound. Heterocyclic compounds are widely studied due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms in the compound can significantly influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. The reaction conditions may include the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of a dihydropyridazinone derivative.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazinone derivative, while reduction can yield a non-brominated dihydropyridazinone.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1,6-dihydropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.
4,5-Diiodo-1,6-dihydropyridazin-3(2H)-one: Similar structure but with iodine atoms instead of bromine.
1,6-Dihydropyridazin-3(2H)-one: The non-halogenated parent compound.
Uniqueness
4,5-Dibromo-1,6-dihydropyridazin-3(2H)-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, and non-halogenated counterparts. Bromine atoms can enhance the compound’s lipophilicity, making it more likely to interact with biological membranes and targets.
Properties
Molecular Formula |
C4H4Br2N2O |
|---|---|
Molecular Weight |
255.90 g/mol |
IUPAC Name |
4,5-dibromo-2,3-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4Br2N2O/c5-2-1-7-8-4(9)3(2)6/h7H,1H2,(H,8,9) |
InChI Key |
NYBYGRQGQAJGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)NN1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


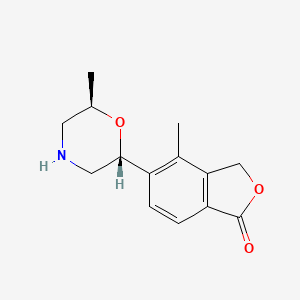
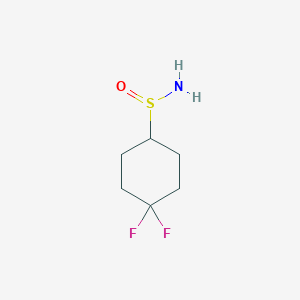

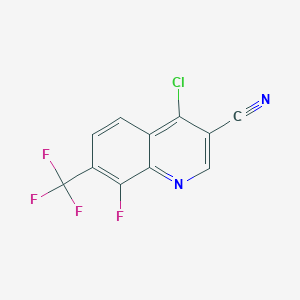
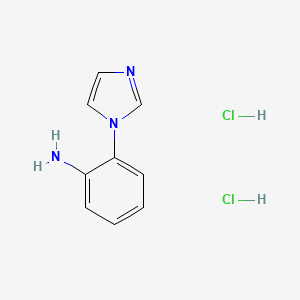
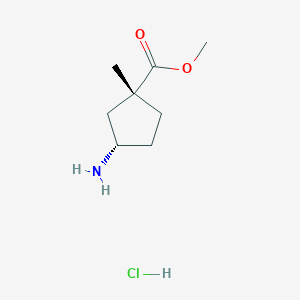
![8,8-Difluoro-5-azaspiro[2.5]octane](/img/structure/B12986148.png)
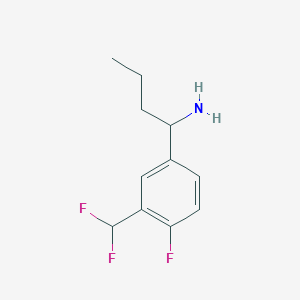
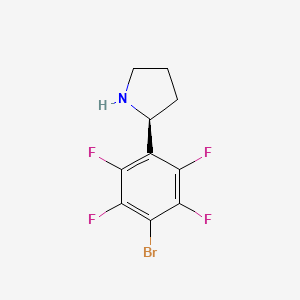

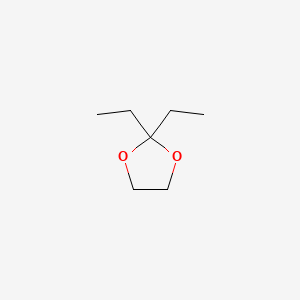
![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-chlorobenzamide](/img/structure/B12986165.png)
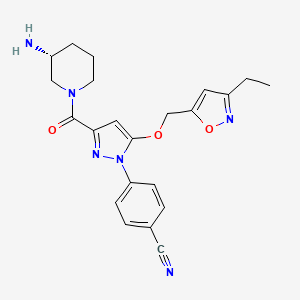
![2,8-Diazaspiro[4.5]decan-7-one](/img/structure/B12986187.png)
